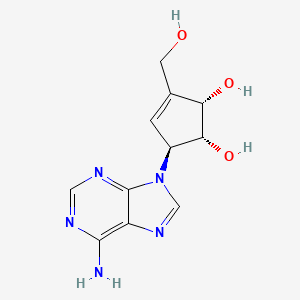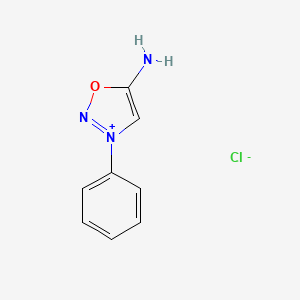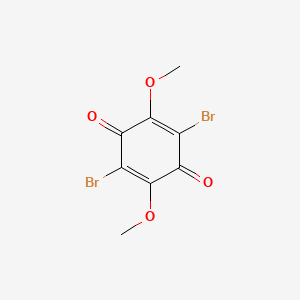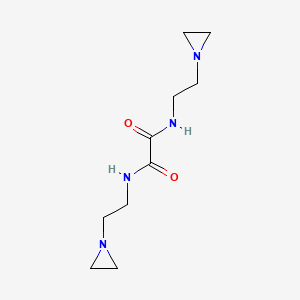
Oxamide, N,N'-bis(2-(1-aziridinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, attached to the oxamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- typically involves the reaction of oxalic acid derivatives with aziridine compounds. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different functional groups.
Reduction: Reduction reactions can modify the aziridine rings or the oxamide backbone.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted oxamides, nitrated derivatives, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for specific applications .
Aplicaciones Científicas De Investigación
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through the aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxamide: The parent compound without aziridine groups.
N,N’-bis(2-nitratoethyl)oxamide: A nitrated derivative with different reactivity and applications.
Biscarbamates: Compounds with similar structures but different functional groups.
Uniqueness
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- is unique due to the presence of aziridine rings, which impart distinct chemical reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in research and industrial applications where such properties are desired .
Propiedades
Número CAS |
3795-91-3 |
|---|---|
Fórmula molecular |
C10H18N4O2 |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
N,N'-bis[2-(aziridin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C10H18N4O2/c15-9(11-1-3-13-5-6-13)10(16)12-2-4-14-7-8-14/h1-8H2,(H,11,15)(H,12,16) |
Clave InChI |
DBZKFJDNNZZZNV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCNC(=O)C(=O)NCCN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



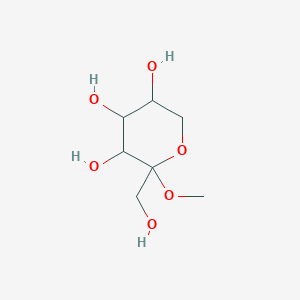

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
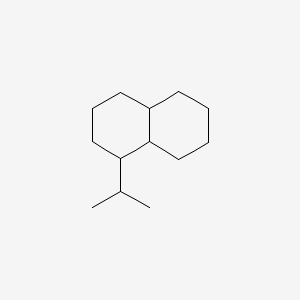
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
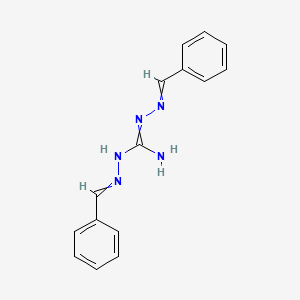
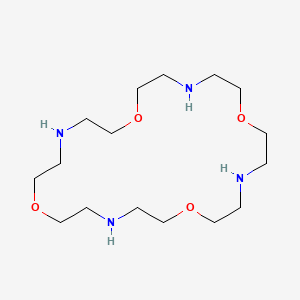
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

